The synthesis of ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves several methods that leverage the reactivity of triazole and quinazoline derivatives. One common approach includes the cyclization of appropriate precursors such as hydrazones or isocyanates in the presence of sulfur-containing reagents.
The molecular structure of ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can be represented using its canonical SMILES notation: CCOC(=O)c1c2nc(c3ccccc3n2nn1)S
. The InChI key for this compound is GDDZTZMERREZGL-UHFFFAOYSA-N.
Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can participate in various chemical reactions typical of triazole and quinazoline derivatives:
The mechanism of action for ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with biological targets through the triazole moiety which often mimics natural substrates in enzymatic reactions.
Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has potential applications in various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: